N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-1-3-14(4-2-13)20-16(23)11-24-17-6-5-15(21-22-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXVYPULOTDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
The pyridazine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 1,4-diketones with hydrazine derivatives under acidic conditions. For 6-(pyridin-4-yl)pyridazin-3-amine, a precursor to the target compound, microwave-assisted cyclization of 3-amino-6-hydrazinylpyridazine with trimethylorthoformate has been reported to achieve yields of 78–82%. The pyridin-4-yl group is introduced at position 6 through Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and pyridin-4-ylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NH₂NH₂, HCl, EtOH, reflux, 6 hrs | 78–82 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 12 hrs | 85 |
Sulfanyl Group Introduction
Thiolation at position 3 of the pyridazine ring is critical for subsequent acetamide coupling. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under inert atmosphere (N₂) effectively converts the amine to a thiol group. Alternative methods include using phosphorus pentasulfide (P₄S₁₀) in pyridine, though yields are lower (62–65% vs. 72–75% with Lawesson’s reagent).
Comparative Thiolation Efficiency
| Thiolation Agent | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s Reagent | Toluene | 110 | 4 | 72–75 |
| P₄S₁₀ | Pyridine | 120 | 6 | 62–65 |
Acetamide Moiety Coupling
Synthesis of N-(4-Fluorophenyl)Methyl-2-Bromoacetamide
The acetamide branch is prepared by reacting 4-fluorobenzylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to neutralize HBr, achieving yields of 88–92%. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Nucleophilic Substitution
The thiolated pyridazine intermediate undergoes nucleophilic substitution with N-(4-fluorophenyl)methyl-2-bromoacetamide in dimethylformamide (DMF) at 60°C for 8–10 hrs. Potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the thiol group. Post-reaction workup includes water washes, brine extraction, and drying over anhydrous sodium sulfate.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Time | 10 hrs |
| Yield | 68–72% |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity when using Lawesson’s reagent for thiolation. Impurities (<2%) derive primarily from unreacted bromoacetamide.
Alternative Synthetic Routes and Modifications
Microwave-Assisted One-Pot Synthesis
Recent patents describe a one-pot method combining pyridazine cyclization and Suzuki coupling under microwave irradiation (150°C, 20 mins), reducing total synthesis time from 18 hrs to 3 hrs. However, yields remain comparable (80–82%).
Challenges and Optimization Strategies
Byproduct Formation During Thiolation
Over-reaction with Lawesson’s reagent can yield disulfide byproducts. Adding 1,2-ethanedithiol (EDT) as a scavenger reduces disulfide formation by 40%.
Solvent Selection for Acetamide Coupling
DMF outperforms THF and acetonitrile in solubility studies, enabling 15–20% higher yields.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Palladium recovery systems (e.g., polymer-supported Pd nanoparticles) reduce catalyst costs by 30% in Suzuki couplings.
Green Chemistry Approaches
Water-mediated thiolation at 100°C (without organic solvents) is under investigation but currently affords lower yields (55–58%).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s core structure is compared to related acetamide derivatives (Table 1), with variations in aryl groups, heterocyclic rings, and substituents influencing physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Conversely, benzothiazole () offers a larger aromatic surface for hydrophobic interactions.
- Substituent Effects : The 4-fluorophenyl group in the target compound and increases lipophilicity compared to chlorophenyl (), which may influence membrane permeability. The pyridin-4-yl group in the target compound and could facilitate π-π interactions with aromatic residues in biological targets.
Physicochemical and Crystallographic Properties
Crystal structure data from analogues suggest that substituents impact molecular packing and stability:
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibits a planar pyrimidine ring, enabling tight crystal packing via hydrogen bonds (N–H⋯N/O).
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () shows that bulky naphthyl groups introduce torsional strain, reducing crystallinity compared to simpler aryl substituents.
The target compound’s pyridazine core and sulfanyl bridge likely promote a balance between rigidity and solubility, though experimental crystallographic data are needed for confirmation.
Biological Activity
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in various therapeutic contexts.
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Core Structure : The initial step often involves creating the pyridazinone core through cycloaddition reactions.
- Introduction of Functional Groups : Subsequent steps introduce the fluorophenyl and pyridinyl groups, followed by the sulfanylacetamide moiety through nucleophilic substitution reactions.
- Optimization of Reaction Conditions : Conditions such as temperature, pH, and use of catalysts are optimized for high yield and purity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluorine atom enhances its stability and lipophilicity, potentially improving its binding affinity to biological targets .
Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit inhibitory activities against various enzymes. For instance, studies on related pyridazinone compounds have shown potent inhibition of monoamine oxidase (MAO), with some derivatives achieving IC50 values as low as 0.013 µM for MAO-B inhibition. This suggests that this compound may have similar or enhanced activity against MAO enzymes, which are crucial in the metabolism of neurotransmitters .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of related compounds on healthy fibroblast cell lines (L929). Notably, certain derivatives exhibited minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential drug development. For example, one derivative showed no significant cell death at concentrations up to 120 µM, suggesting that this compound could be a safer alternative in therapeutic applications compared to other more toxic compounds .
Neurodegenerative Disorders
Given its potential MAO-B inhibitory activity, this compound could be explored as a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The selectivity for MAO-B over MAO-A is particularly beneficial, as it may reduce side effects associated with broader inhibition profiles .
Cancer Research
Compounds with similar structures have been investigated for their anti-cancer properties, particularly targeting protein kinases involved in tumor growth. The unique structural features of this compound might allow it to modulate pathways critical for cancer cell proliferation and survival .
Summary Table of Biological Activity
Q & A
Q. Key Optimization Factors :
- Solvent polarity (DMF enhances nucleophilicity of thiols).
- Temperature control (50–60°C for thioether formation to minimize side reactions).
- Post-synthesis recrystallization in ethanol/water mixtures to remove unreacted intermediates .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assay conditions (pH, cofactors).
- Compound Stability : Degradation under light or humidity, altering effective concentrations.
Q. Methodological Approaches :
- Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™ assay) with cellular proliferation assays (MTT) to confirm activity .
- Stability Studies : Monitor compound integrity via LC-MS over 24–72 hours under physiological conditions .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
What advanced techniques are recommended for elucidating the compound’s mechanism of action?
Advanced Research Question
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., kinases) with ΔG and ΔH values .
- X-ray Crystallography : Resolve co-crystal structures with proteins (e.g., PDB deposition) to identify key binding residues .
- Molecular Dynamics Simulations : Model interactions over 100-ns trajectories to predict off-target effects .
Q. Example Data :
| Technique | Target Protein | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| ITC | EGFR Kinase | 12.3 ± 1.5 nM | |
| X-ray Crystallography | CDK2 | 2.1 Å resolution |
How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Advanced Research Question
SAR Strategies :
- Substituent Variation : Replace the 4-fluorophenyl group with 3-chloro or 4-methyl analogs to assess steric/electronic effects .
- Pyridazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CN) to enhance π-stacking with aromatic residues .
Q. Experimental Workflow :
Synthesize derivatives via parallel combinatorial chemistry.
Test in enzymatic assays (IC₅₀ determination) and ADMET models (e.g., hepatic microsomal stability).
Prioritize candidates with >10-fold selectivity over related targets .
What analytical methods are most effective for characterizing this compound’s stability under varying pH conditions?
Basic Research Question
- HPLC-PDA : Monitor degradation products at pH 1–13 (gastric to intestinal conditions).
- NMR Spectroscopy : Track structural changes (e.g., sulfanyl group oxidation) via ¹H/¹³C shifts .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to simulate long-term storage .
Q. Stability Data :
| pH | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| 7.4 | 28 | Sulfoxide formation |
| 2.0 | 7 | Amide hydrolysis |
How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?
Advanced Research Question
Common Issues :
- Overestimated LogP Values : Molecular dynamics (MD) simulations may fail to account for aggregation.
- Ionization Effects : pKa shifts in physiological buffers not modeled in silico.
Q. Solutions :
- Experimental Validation : Use shake-flask method with UV detection to measure aqueous solubility.
- Co-solvent Systems : Test solubility in PEG-400/water mixtures to improve bioavailability predictions .
What strategies mitigate toxicity risks identified in preliminary in vitro studies?
Basic Research Question
- Cytotoxicity Screening : Use hepatic (HepG2) and renal (HEK293) cell lines with IC₅₀ thresholds <10 µM.
- Metabolite Identification : Incubate with liver microsomes to detect reactive intermediates (e.g., glutathione adducts) .
- Prodrug Design : Mask the sulfanyl group with acetyl to reduce off-target reactivity .
How can researchers validate the compound’s selectivity across kinase families?
Advanced Research Question
- Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to test against 300+ kinases.
- Thermal Shift Assays : Measure ΔTm values to confirm target engagement .
Q. Selectivity Data :
| Kinase | % Inhibition (1 µM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 98% | 1.0 |
| SRC | 15% | 0.15 |
| CDK4 | 8% | 0.08 |
What computational tools predict the compound’s pharmacokinetic properties?
Basic Research Question
- SwissADME : Estimate LogP, bioavailability radar, and GI absorption.
- Molinspiration : Predict blood-brain barrier permeability (BBB score <2.0 suggests exclusion) .
- ADMETlab 2.0 : Simulate CYP450 inhibition risks (e.g., CYP3A4 IC₅₀) .
How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Determine tautomer prevalence (e.g., pyridazine vs. pyridazinol forms) .
- Density Functional Theory (DFT) : Compare calculated vs. observed bond lengths to validate tautomeric states .
Q. Example Findings :
- The pyridazine ring adopts a planar conformation with bond lengths consistent with aromatic delocalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
